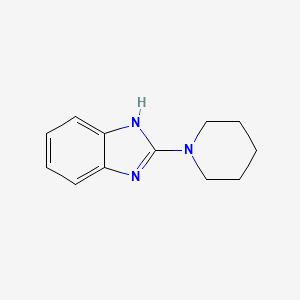

2-(1-Piperidinyl)-1h-benzimidazole

Vue d'ensemble

Description

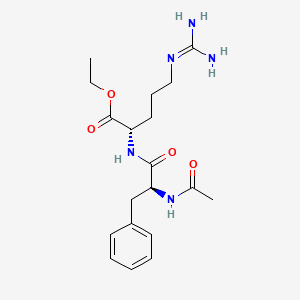

2-(1-Piperidinyl)-1h-benzimidazole is a compound that falls under the category of piperidine derivatives . Piperidines are significant synthetic fragments used in drug design and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of 2-(1-Piperidinyl)-1h-benzimidazole is not explicitly mentioned in the search results.Chemical Reactions Analysis

The reaction of 2-furyl or 2-thienyl substituents undergoes ring opening to form alcohols and thiols, respectively . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .Applications De Recherche Scientifique

Antibacterial Properties

Yun He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, demonstrating broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, including enterococci, highlighting their potential as new antibacterial agents (He et al., 2003).

Antihistaminic Activity

A study by F. Janssens et al. (1985) focused on the synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines, identifying compounds with potent antihistaminic properties after oral administration, useful in designing new antihistamine drugs (Janssens et al., 1985).

Fluorescent Probes for DNA Detection

N. Perin et al. (2011) accomplished the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, demonstrating their potential applications as DNA-specific fluorescent probes due to enhanced fluorescence emission intensity upon binding to ct-DNA (Perin et al., 2011).

Anti-inflammatory and Neuroleptic Activities

Ganji et al. (2020) synthesized benzimidazole-2-thione derivatives, showcasing significant anti-inflammatory activity through molecular docking against the cox-2 enzyme, indicating their potential as anti-inflammatory drugs (Ganji & Agrawal, 2020). Additionally, a series of benzimidazole-piperidine derivatives were synthesized by Ümide Demir Özkay et al. (2017), revealing potent antinociceptive agents through various in vivo assays, contributing to neuroleptic drug development (Özkay et al., 2017).

Corrosion Inhibition

M. Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, showing high inhibition efficiency, which could be beneficial for industrial applications (Yadav et al., 2016).

Orientations Futures

The future directions for the study of piperidine derivatives like 2-(1-Piperidinyl)-1h-benzimidazole involve the development of new and more potent analogs of this compound. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of 2-(1-Piperidinyl)-1h-benzimidazole is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily involved in pain perception, but also has roles in mood regulation, immune response, and other physiological processes .

Mode of Action

2-(1-Piperidinyl)-1h-benzimidazole interacts with the MOR by binding to it with high affinity . This binding triggers a series of intracellular events, leading to the activation of the receptor. Using a MOR-β-arrestin2 activation assay, it was found that 2-(1-Piperidinyl)-1h-benzimidazole is highly potent and efficacious in vitro .

Biochemical Pathways

The activation of MOR by 2-(1-Piperidinyl)-1h-benzimidazole leads to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and reduced neuronal excitability . Additionally, it may also lead to the closing of voltage-gated calcium channels, reducing calcium influx and neurotransmitter release .

Pharmacokinetics

It was found in serum and urine samples of a patient, indicating that it is absorbed and excreted by the body . The concentrations were 1.21 ng/mL in serum and 0.51 ng/mL in urine

Result of Action

The activation of MOR by 2-(1-Piperidinyl)-1h-benzimidazole results in opioid-like effects, such as antinociception (pain relief), catalepsy, and thermic effects . Its potency in the hot plate assay was comparable to that of fentanyl, and over 190 times higher than that of morphine .

Action Environment

The action, efficacy, and stability of 2-(1-Piperidinyl)-1h-benzimidazole can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action through drug-drug interactions . Additionally, factors such as pH, temperature, and the presence of certain ions can affect its stability and activity.

Propriétés

IUPAC Name |

2-piperidin-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQSMXGDBGGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296913 | |

| Record name | 2-(Piperidin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Piperidinyl)-1h-benzimidazole | |

CAS RN |

2851-12-9 | |

| Record name | NSC112584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Piperidin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)